

# In-Depth Technical Guide: Physical Characteristics of 4-Methyl-2-nitroaniline-d6

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methyl-2-nitroaniline-d6

Cat. No.: B15295031

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **4-Methyl-2-nitroaniline-d6**. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes detailed information for the non-deuterated analogue, 4-Methyl-2-nitroaniline, to serve as a valuable reference.

## Core Physical and Chemical Properties

**4-Methyl-2-nitroaniline-d6** is the deuterated isotopologue of 4-Methyl-2-nitroaniline, a compound often used as an intermediate in the synthesis of dyes and pigments.<sup>[1][2][3]</sup> The deuterated version serves as an internal standard in analytical studies, particularly in mass spectrometry-based methods, allowing for precise quantification.

## Quantitative Data Summary

The following tables summarize the key physical and chemical properties for both **4-Methyl-2-nitroaniline-d6** and its non-deuterated counterpart.

Table 1: Properties of **4-Methyl-2-nitroaniline-d6**

Property	Value	Source(s)
CAS Number	1246820-08-5	[1][4]
Molecular Formula	C <sub>7</sub> H <sub>2</sub> D <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[1][4]
Molecular Weight	158.19 g/mol	[1][4]
Appearance	Orange Solid	[4]
Solubility	Soluble in Dichloromethane	

Table 2: Properties of 4-Methyl-2-nitroaniline (Non-Deuterated Analogue)

Property	Value	Source(s)
CAS Number	89-62-3	[3][5][6]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[6]
Molecular Weight	152.15 g/mol	[5][6]
Appearance	Orange to orange-brown fine crystalline powder	[3][6]
Melting Point	115-116 °C	[3][5]
Boiling Point	Not explicitly stated, but the compound is stable at elevated temperatures.	
Solubility in Water	0.2 g/L at 20°C	[3]

## Experimental Protocols

While specific experimental protocols for the synthesis and characterization of **4-Methyl-2-nitroaniline-d6** are not readily available in the public domain, the well-documented procedures for its non-deuterated analogue provide a strong foundation for its preparation and analysis.

## Synthesis of 4-Methyl-2-nitroaniline

A common synthetic route to 4-methyl-2-nitroaniline involves the nitration of p-toluidine, often with a protecting group strategy to direct the nitration to the ortho position relative to the amino group.

#### Example Protocol:

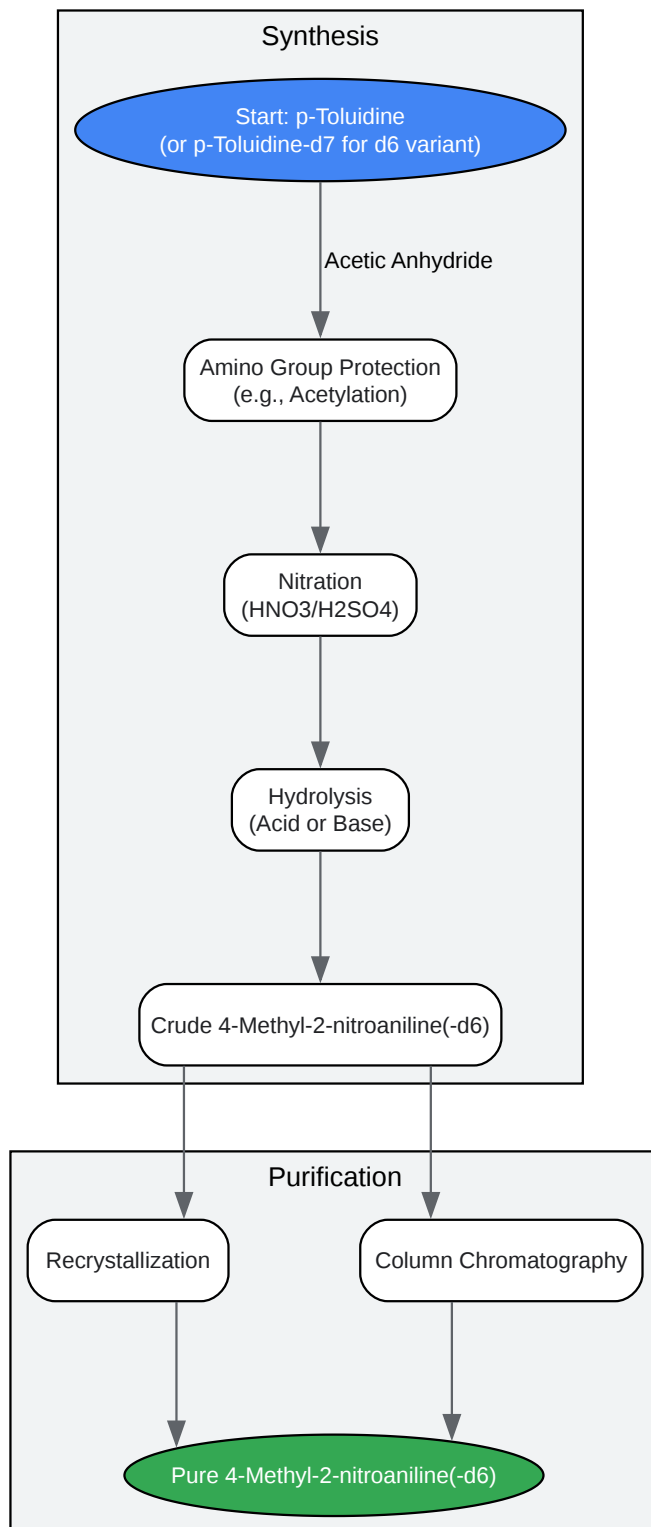
- **Amino Group Protection:** p-Toluidine is reacted with an acylating agent, such as acetic anhydride or ethyl chloroformate, to protect the amino group. This step prevents oxidation of the amino group during nitration and directs the incoming nitro group.
- **Nitration:** The protected p-toluidine is then nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction is carefully controlled at a low temperature to prevent over-nitration and side reactions.
- **Deprotection (Hydrolysis):** The protecting group is removed by hydrolysis, usually under acidic or basic conditions, to yield 4-methyl-2-nitroaniline.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.<sup>[2][7]</sup>

For the synthesis of **4-Methyl-2-nitroaniline-d6**, a deuterated starting material, such as p-toluidine-d7, would be subjected to a similar reaction sequence. The deuterium atoms on the aromatic ring and the methyl group are generally stable under these reaction conditions.

## Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 4-Methyl-2-nitroaniline, which can be adapted for its deuterated analogue.

## Synthesis and Purification Workflow

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Caption: Generalized workflow for the synthesis of 4-Methyl-2-nitroaniline and its deuterated analog.

## Spectroscopic Data

Detailed spectroscopic data for **4-Methyl-2-nitroaniline-d6** is not publicly available. However, the data for the non-deuterated compound provides a reference for the expected spectral features.

### <sup>1</sup>H NMR Spectroscopy (of 4-Methyl-2-nitroaniline)

The <sup>1</sup>H NMR spectrum of 4-Methyl-2-nitroaniline in a suitable solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) would show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups. A representative spectrum shows signals around 7.26, 7.06, and 6.80 ppm for the aromatic protons and around 2.44 ppm for the methyl protons.[8]

### Mass Spectrometry (MS)

The mass spectrum of 4-Methyl-2-nitroaniline would show a molecular ion peak (M<sup>+</sup>) at m/z 152. For **4-Methyl-2-nitroaniline-d6**, the molecular ion peak would be expected at m/z 158, reflecting the mass of the six deuterium atoms. Fragmentation patterns would be influenced by the positions of the functional groups.

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Address: 3281 E Guasti Rd  
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